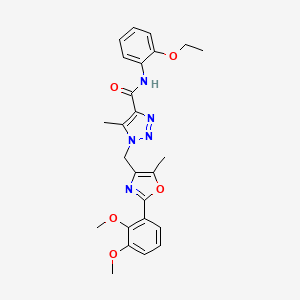

1-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O5/c1-6-34-20-12-8-7-11-18(20)26-24(31)22-15(2)30(29-28-22)14-19-16(3)35-25(27-19)17-10-9-13-21(32-4)23(17)33-5/h7-13H,6,14H2,1-5H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOJLGPSGKTDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article examines its chemical structure, synthesis, and biological properties based on various research studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 477.517 g/mol. The structure features a triazole ring, oxazole moiety, and multiple aromatic substituents which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the oxazole and triazole rings. The specific synthetic routes can vary significantly depending on the desired yield and purity. For instance, one method includes the reaction of substituted phenyl derivatives with appropriate azoles under controlled conditions to yield the target compound with high purity levels (typically above 95%) .

Anticancer Activity

Research indicates that compounds containing triazole and oxazole rings demonstrate significant anticancer properties. A study explored the cytotoxic effects of various triazole derivatives on cancer cell lines and reported that certain substitutions at the phenyl rings enhance apoptotic activity in cancer cells . The specific compound has shown promise in inhibiting tumor growth in preclinical models.

Antimicrobial Properties

Triazole derivatives are known for their antifungal properties. The compound has been evaluated against a spectrum of fungal pathogens, showing effective inhibition at low concentrations. The mechanism is believed to involve disruption of fungal cell membrane integrity .

Antiviral Potential

Recent studies have highlighted the potential antiviral properties of triazole compounds. The target compound has been investigated for its efficacy against viral infections, particularly those caused by RNA viruses. Preliminary results suggest that it may inhibit viral replication through interference with viral protein synthesis .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Carboxamide Scaffolds

*Calculated based on molecular formula.

Functional Group Impact on Activity

- Similar oxazole-containing compounds (e.g., ) have shown activity against bacterial SOS responses or kinase targets .

- Ethoxyphenyl vs. Fluorophenyl : The 2-ethoxyphenyl group in the target compound may improve metabolic stability compared to fluorophenyl analogues (), which are often used to modulate lipophilicity and bioavailability .

- Amino Substitution: Compounds with a 5-amino group on the triazole (e.g., ) exhibit antiproliferative effects, suggesting that the absence of this group in the target compound may shift its mechanism of action .

Physicochemical Properties

- Melting Points : While data for the target compound is unavailable, structurally simpler triazole-carboxamides (e.g., ) exhibit melting points between 123–183°C, suggesting moderate crystallinity .

- Solubility : The ethoxy and methoxy groups may enhance solubility in polar solvents compared to purely aromatic analogues .

Research Findings and Implications

- Anticancer Potential: Analogues like N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () show activity against renal cancer (RXF 393 cells, GP = -13.42%), suggesting the target compound’s dimethoxyphenyl and oxazole groups could enhance binding to similar targets .

- Kinase Inhibition: Triazole-carboxamides with quinoline substituents () inhibit Wnt/β-catenin signaling, a pathway relevant in metabolic diseases and cancer. The target compound’s ethoxyphenyl group may similarly modulate kinase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.